2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylpropanamide
Beschreibung
2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylpropanamide is a synthetic compound characterized by a propanamide backbone substituted with a phenyl group and an (E)-configured ethenyl-sulfonylamino moiety linked to a 4-methylphenyl ring. Its design incorporates features common to small-molecule inhibitors, such as sulfonamide and aromatic groups, which are often critical for binding to ATP pockets or hydrophobic enzyme domains .
Eigenschaften
IUPAC Name |
2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-8-10-15(11-9-14)12-13-24(22,23)20-18(2,17(19)21)16-6-4-3-5-7-16/h3-13,20H,1-2H3,(H2,19,21)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXJJHGSORLOOX-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC(C)(C2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC(C)(C2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylpropanamide, also known by its chemical identifiers such as CHEMBL4067732, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylpropanamide is . The structure features a sulfonamide group, which is often associated with various biological activities, including antimicrobial and anti-inflammatory effects.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. In vitro studies have shown that compounds similar to 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylpropanamide possess activity against a range of Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylpropanamide | P. aeruginosa | 20 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of sulfonamide compounds has been documented in various studies. For instance, compounds with similar structures have shown inhibition of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.
Case Studies
-
In Vivo Studies on Anti-inflammatory Effects :
A study conducted on animal models demonstrated that administration of sulfonamide derivatives resulted in a significant reduction in paw edema, indicating their efficacy in reducing inflammation. -
Neuroprotective Effects :
Research has suggested that similar compounds may exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. The compound's structure allows it to interact with the active site of AChE, potentially leading to increased acetylcholine levels in the brain.
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylpropanamide and target proteins such as AChE. These studies reveal favorable binding affinities, supporting the hypothesis of its potential as an AChE inhibitor.
Table 2: Binding Affinities from Molecular Docking Studies
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| Acetylcholinesterase (AChE) | -8.5 |
| Cyclooxygenase-2 (COX-2) | -7.9 |
Vergleich Mit ähnlichen Verbindungen
MP-A08 (4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide)
- Structural Similarities : Both compounds feature sulfonamide groups and 4-methylphenyl substituents.
- Functional Differences: MP-A08 is a dual sphingosine kinase (SphK1/2) inhibitor with ATP-competitive binding (Ki = 27 μM for SphK1, 7 μM for SphK2) . In contrast, 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylpropanamide lacks documented kinase inhibition data, though its sulfonamide group may similarly target ATP-binding sites.
- Pharmacokinetic Insights : MP-A08’s moderate Ki values suggest room for optimization in potency, a consideration that may extend to the target compound given shared structural elements.
1,3-Benzenediol,5-[(1E)-2-(4-methylphenyl)ethenyl] (Compound 1 in )
- Structural Similarities : Shares the (E)-ethenyl-4-methylphenyl group but replaces the sulfonamide-propanamide core with a benzenediol scaffold.
- Functional Differences: Compound 1 was identified for improved pharmacokinetics (e.g., solubility, metabolic stability) in preclinical models .
Pharmacokinetic and Bioactivity Comparison
| Compound | Key Structural Features | Reported Activity | Pharmacokinetic Notes |
|---|---|---|---|
| 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylpropanamide | Propanamide, sulfonamide, (E)-ethenyl-4-methylphenyl | No direct activity data in evidence | Unknown; sulfonamide may reduce metabolic clearance |
| MP-A08 | Bis-sulfonamide, iminomethyl-phenyl linker | Dual SphK1/2 inhibitor (Ki = 27 μM, 7 μM) | Moderate potency; ATP-competitive |
| 1,3-Benzenediol,5-[(1E)-2-(4-methylphenyl)ethenyl] | Benzenediol, (E)-ethenyl-4-methylphenyl | Improved PK profile in vivo | High solubility, low CYP450 inhibition |
Mechanistic Implications
- Sulfonamide vs. Hydroxyl Groups: Sulfonamides (as in the target compound and MP-A08) often enhance target binding but may compromise solubility or induce off-target effects (e.g., cytochrome P450 interactions).
- Ethenyl Configuration : The (E)-ethenyl geometry in the target compound and its analogs ensures planar rigidity, which may stabilize interactions with hydrophobic enzyme pockets. This is critical for MP-A08’s SphK inhibition and could similarly influence the target compound’s bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
